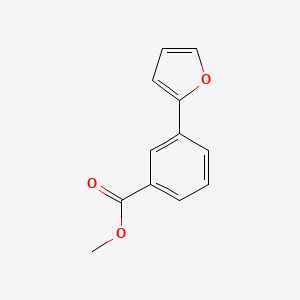

Methyl 3-(furan-2-yl)benzoate

Vue d'ensemble

Description

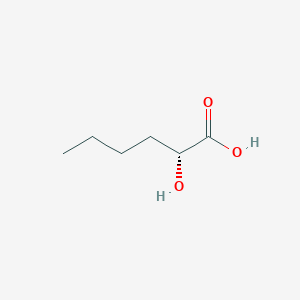

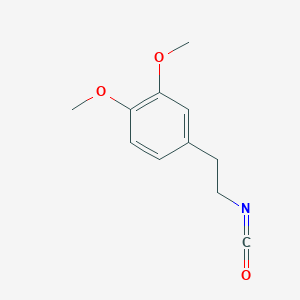

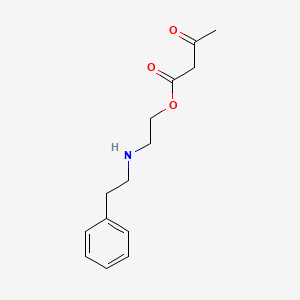

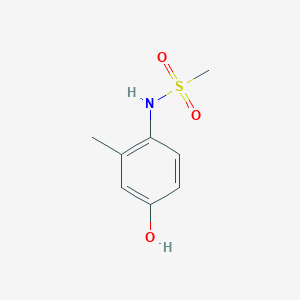

“Methyl 3-(furan-2-yl)benzoate” is a chemical compound with the molecular formula C12H10O3 . It is a derivative of benzoic acid and furan . The compound is used in the synthesis of various other chemical compounds .

Synthesis Analysis

The synthesis of “Methyl 3-(furan-2-yl)benzoate” and its derivatives involves various chemical reactions. For instance, the reaction between substituted benzoic acid and thionyl chloride yields corresponding acid chlorides, which on reaction with hydrazine afforded the corresponding hydrazides . Further, the hydrazides were condensed with substituted aldehydes to yield the substituted benzoic acid benzylidene/furan-2-yl-methylene hydrazides .

Molecular Structure Analysis

The molecular structure of “Methyl 3-(furan-2-yl)benzoate” can be analyzed using various spectroscopic techniques such as FT-IR, FT-Raman, UV–VIS, NMR, and DFT Methods . These techniques are extensively used for structural elucidation of compounds along with the study of geometrical and vibrational properties .

Chemical Reactions Analysis

The chemical reactions involving “Methyl 3-(furan-2-yl)benzoate” can be complex. For example, the further oligomerization proceeds through the addition of 1a or its hydrated derivatives and, thus, the formation of ether or ester bonds, in some cases along with the side processes of decarboxylation .

Applications De Recherche Scientifique

Synthesis and Chemical Reactions

- Methyl 3-(furan-2-yl)benzoate is involved in Diels–Alder and dehydration reactions for synthesizing benzoic acid, starting from biomass-derived furan. This process, catalyzed by Lewis acidic zeolite catalysts, achieves high turnover frequency with minimal side reactions (Mahmoud et al., 2015).

- Oxidative cleavage of (F-benzo)furans, such as Methyl 3-(furan-2-yl)benzoate, can yield various benzoic acid derivatives, highlighting the compound's reactivity and potential in synthesizing ortho-disubstituted F-benzenes (Inukai et al., 1982).

Biological and Pharmacological Applications

- Methyl 3-(furan-2-yl)benzoate derivatives have been explored for their potential as adenosine receptor (AR) ligands. Some derivatives show high human A1AR affinity and an inverse agonist profile, suggesting potential applications in neuropathic pain treatment (Betti et al., 2019).

- The compound and its derivatives have been synthesized for applications in insecticide development. Certain derivatives exhibit significant insecticidal activity, comparable to commercial insecticides (Paula et al., 2008).

Corrosion Inhibition and Material Science

- Methyl 3-(furan-2-yl)benzoate derivatives have been studied as corrosion inhibitors for steel in acidic environments. These studies are crucial in understanding the compound's potential in material protection and preservation (Yadav et al., 2015).

Safety and Hazards

While specific safety and hazard information for “Methyl 3-(furan-2-yl)benzoate” is not available in the retrieved papers, general safety measures for handling similar chemical compounds include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, ensuring adequate ventilation, and keeping away from heat/sparks/open flames/hot surfaces .

Orientations Futures

Furan and its derivatives, including “Methyl 3-(furan-2-yl)benzoate”, have wide-spread applications which include, but not limited to, therapeutics, photovoltaic, dyes and pigments, corrosion inhibitors, food antioxidants, sustainable chemistry, and agrochemicals . The future direction in this field involves a switch from traditional resources such as crude oil to biomass . This change requires the workhorse of chemical reactants and petroleum refineries to be replaced with biorefineries .

Propriétés

IUPAC Name |

methyl 3-(furan-2-yl)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10O3/c1-14-12(13)10-5-2-4-9(8-10)11-6-3-7-15-11/h2-8H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JIFLATATBSNBKH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=CC(=C1)C2=CC=CO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70401606 | |

| Record name | methyl 3-(furan-2-yl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70401606 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 3-(furan-2-yl)benzoate | |

CAS RN |

207845-31-6 | |

| Record name | methyl 3-(furan-2-yl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70401606 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(R)-(2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanamine](/img/structure/B1599048.png)